N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide

Description

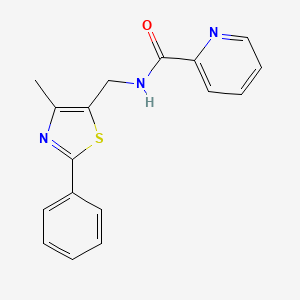

N-((4-Methyl-2-phenylthiazol-5-yl)methyl)picolinamide is a heterocyclic compound featuring a picolinamide backbone conjugated with a 4-methyl-2-phenylthiazole moiety via a methylene linker. This structure combines aromatic and thiazole rings, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-12-15(11-19-16(21)14-9-5-6-10-18-14)22-17(20-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGQRJMTECHDEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide typically involves the reaction of 4-methyl-2-phenylthiazole with picolinic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. Common reagents used in the synthesis include thioamides, aldehydes, and amines.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

Key structural analogs are identified based on similarity scores and functional group alignment (Table 1):

Key Observations :

Physicochemical and Spectroscopic Data

Comparative NMR and LCMS data for select analogs (Table 2):

Biological Activity

N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a thiazole moiety, which has been associated with various pharmacological activities. The thiazole ring contributes to the compound's ability to interact with biological targets, influencing its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, modulating their activity. This interaction can lead to the inhibition of enzymes involved in cell proliferation, making it a candidate for anticancer therapy. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis through different pathways .

Anticancer Activity

Research indicates that compounds containing thiazole structures often display potent anticancer properties. For instance, studies have highlighted that derivatives of thiazoles can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. In particular, this compound has been investigated for its effects on CDK9, showing promising results in reducing the expression of anti-apoptotic proteins and promoting apoptosis in cancer cells .

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A431 (skin cancer) cells. The IC50 values for these cell lines were reported to be lower than those of standard chemotherapeutics like doxorubicin .

-

Mechanistic Insights :

- The compound's mechanism involves the inhibition of CDK9-mediated transcriptional activity, leading to decreased levels of Mcl-1, an anti-apoptotic protein. This effect was observed in primary chronic lymphocytic leukemia (CLL) cells, where the compound showed a therapeutic window significantly favoring cancerous cells over normal cells .

Structure–Activity Relationship (SAR)

The SAR analysis of thiazole derivatives suggests that modifications at specific positions on the thiazole ring can enhance biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at C4 | Increases potency against CDK9 |

| Bulky groups at C2 | May reduce overall activity against CDKs |

| Aromatic substitutions | Can enhance selectivity for specific kinases |

This table illustrates how structural modifications influence the efficacy and selectivity of thiazole-containing compounds.

Broader Biological Activities

Beyond anticancer properties, this compound has been explored for other biological activities:

- Antimicrobial Properties :

- Potential as a Therapeutic Agent :

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide and related picolinamide derivatives?

- Methodological Answer : The synthesis typically involves amide coupling reactions between substituted thiazole derivatives and picolinic acid. For example, analogous compounds like N-(2-(4,4-dimethyloxazol-2-yl)phenyl)picolinamide (38) are synthesized via amide coupling using coupling agents like DCC or EDC in the presence of a catalyst . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) may also be employed to introduce aryl or heteroaryl groups into the thiazole or pyridine moieties .

- Key Data :

| Reaction Type | Catalyst | Yield | Reference |

|---|---|---|---|

| Amide Coupling | DCC/EDC | 70-85% | |

| Pd-Catalyzed Arylation | Pd(OAc)₂/AgOAc | 65-84% |

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the connectivity of the thiazole, methyl, phenyl, and picolinamide groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) using tools like WinGX and ORTEP for Windows ensures accurate determination of bond lengths, angles, and packing arrangements .

- Example NMR Data (from analogous compounds) :

- ¹H NMR (CDCl₃) : δ 8.20–8.18 (d, J = 9 Hz, pyridine-H), 7.84–7.82 (d, thiazole-H), 2.47–2.44 (t, methylene-H) .

- HRMS : [M+H]⁺ calculated for C₁₇H₁₆N₃OS: 318.1012; found: 318.1015 .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Initial screening should include:

- Enzyme Inhibition Assays : Test against kinases (e.g., c-Met) using fluorescence-based or radiometric assays.

- Cytotoxicity Profiling : Use MTT or CellTiter-Glo assays in cancer cell lines (e.g., HCT-116, HepG2) .

- Receptor Binding Studies : Radioligand displacement assays for neurotransmitter receptors (e.g., dopamine D3 receptor), given structural similarities to picolinamide-based ligands .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ with ligands like XPhos or SPhos to enhance cross-coupling efficiency .

- Solvent Optimization : Replace DCM with THF or DMF to stabilize intermediates during amide coupling .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to <6 hours while maintaining yields >80% .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Orthogonal Assays : Validate cytotoxicity results using both ATP-based (CellTiter-Glo) and membrane integrity (LDH release) assays.

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may confound results .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on target binding .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify H-bond donors/acceptors.

- Molecular Dynamics (MD) Simulations : Simulate docking with c-Met kinase (PDB: 3LQ8) to assess binding stability .

- Key Findings : The picolinamide’s pyridine nitrogen and thiazole sulfur act as critical H-bond acceptors, while the methyl group enhances hydrophobic interactions .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma)?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to remove proteins and lipids.

- LC-MS/MS Optimization : Use a reverse-phase C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 318.1→154.0 (quantifier) and 318.1→121.0 (qualifier) .

- Validation Parameters : Achieve linearity (R² >0.99) over 1–1000 ng/mL, LOD <0.3 ng/mL .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-lab variability.

- Buffer Conditions : Control pH (7.4 vs. 6.8) and ionic strength, which affect compound solubility and target binding .

- Statistical Meta-Analysis : Apply hierarchical Bayesian models to aggregate data from multiple studies and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.